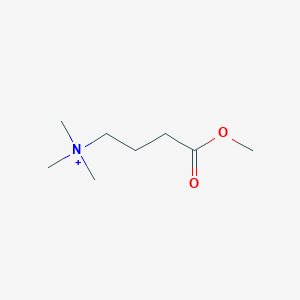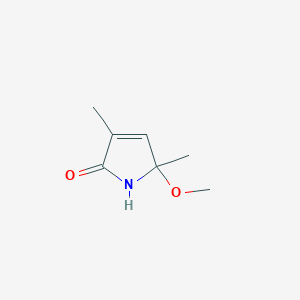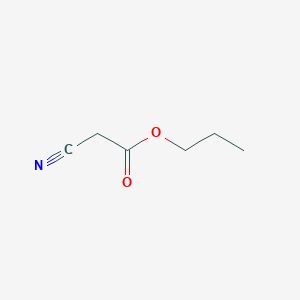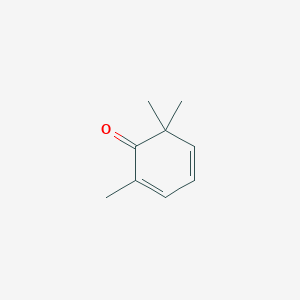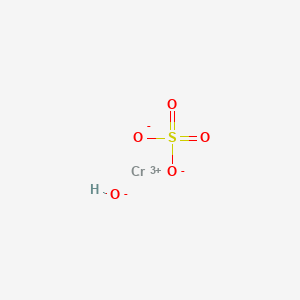
Chromium hydroxide sulfate
Übersicht
Beschreibung
Chromium hydroxide sulfate (Cr(OH)(SO4)), also known as Basic chrome sulfate or Monobasic chromium sulfate, is a green, odorless solid at ambient temperatures . It is primarily used as a pigment or coloring agent in the manufacture of various products such as leather goods, building materials, paints and coatings, glass, rubber, ceramics, cosmetics, plastics, paper, and others .
Synthesis Analysis
Chromium hydroxide sulfate is synthesized via the reduction of sodium dichromate solution with sulfuric acid or sulfur dioxide .Molecular Structure Analysis
The molecular formula of Chromium hydroxide sulfate is CrHO5S . The exact mass is 164.90 and the molecular weight is 165.059 . The elemental analysis shows that it contains Chromium (Cr) 31.50%, Hydrogen (H) 0.61%, Oxygen (O) 48.46%, and Sulfur (S) 19.42% .Chemical Reactions Analysis
The production of Chromium hydroxide sulfate begins with the chemical reaction between chromium (III) hydroxide with sulfuric acid . This reaction results in the production of chromium (III) sulfate or chromium sulfate and water as the final products .Physical And Chemical Properties Analysis
Chromium hydroxide sulfate is a green, odorless solid at ambient temperatures . It is sold in powder form . The melting point is 662°F (350°C) and it decomposes at 1200°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Preparation and Analysis of Chromium Hydroxide Hydrosols :
- Chromium hydroxide sols with submicronic particles of narrow size distributions can be prepared using chromium sulfate solutions aged at elevated temperatures. These sols are studied using light scattering techniques for particle size distributions and concentrations (Demchak & Matijević, 1969).
- Chromium hydroxide sols with narrow size distributions can be formed by aging chromium salt solutions with sulfate or phosphate ions. The stability of these sols was investigated, showing that they can change charge upon addition of base (Matijević et al., 1971).
Electrokinetic Properties and Applications :
- Chromium hydroxide dispersions with spherical amorphous particles affected by sulfate ions show variations in electrophoretic mobility. These dispersions have potential as a calibration standard for microelectrophoresis (Sprycha & Matijević, 1990).
Adsorption Studies :
- A study using chromium oxide hydroxide thin films investigated the adsorption of sulfate, perchlorate, and thiosulfate ions, revealing insights into anion adsorption mechanisms (Degenhardt & McQuillan, 1999).
Chromium Precipitation by Sulfate-Reducing Bacteria :
- Sulfate-reducing bacteria (SRB) can be used for bioremediation to remove chromium from the environment, demonstrating chromium precipitation activity (Retnaningrum, Yulianti, & Wilopo, 2019).
Characterization of Chromium Electrodes :
- Chromium electrodes in sulfate solutions form oxide-hydroxide films, contributing to the understanding of chromium passivity (Stypuła & Stoch, 1994).
Physicochemical Characteristics of Chromium Hydroxide Particles :
- The formation and growth mechanism of spherical amorphous chromium hydroxide particles was studied, revealing their behavior as rigid gels (Sprycha, Jabłoński, & Matijević, 1992).
Chromium in Leather Processing :
- Research reveals molecular-level indicators of collagen stability, minimizing the use of chromium(III) sulfate in leather processing (Zhang et al., 2018).
Stability of Chromium(III)-Oxide Sol :
- The stability of chromium(III)-oxide sol in the presence of inorganic anions (chloride, sulfate, and ferrocyanate) was investigated, offering insights into sol stability under different conditions (Onjia & Milonjić, 2000).
Safety And Hazards
Chromium hydroxide sulfate is not expected to be irritating to skin or eyes . Inhalation may cause respiratory tract irritation with symptoms of coughing, sore throat, and runny nose . It may be harmful if swallowed in sufficient quantities, with symptoms of ingestion potentially including nausea, abdominal pain, vomiting, and diarrhea . Long-term health effects are not expected, but repeated or prolonged contact may cause skin sensitization in susceptible individuals .
Zukünftige Richtungen
The future of Chromium hydroxide sulfate and other chromium compounds is likely to be influenced by environmental and health concerns . The detrimental impact of chromium compounds on the environment and human health has prompted the need to revisit the majority of current industrial corrosion protection measures . Newer, innovative, and more economical technologies like photocatalysis and nanotechnology have been investigated and found to be more efficient even at low metal ion concentrations .
Eigenschaften
IUPAC Name |
chromium(3+);hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWASKZZBZKOE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrOHSO4, CrHO5S | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-53-8 (Parent) | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20892186 | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Green powder soluble in water at 2000 g/L; [ACGIH], GREEN POWDER. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium hydroxide sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 200 | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.25 g/cm³ | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Chromium hydroxide sulfate | |
CAS RN |
12336-95-7 | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12336-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium hydroxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>900 °C | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




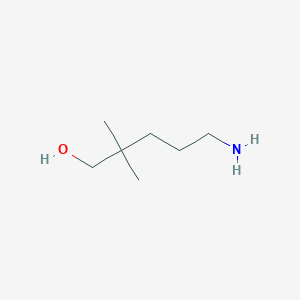
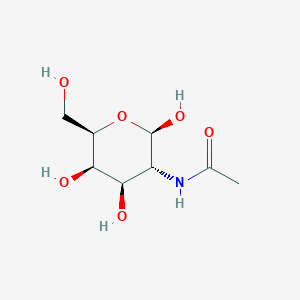

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)

